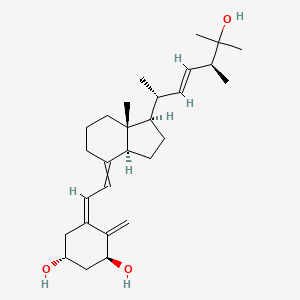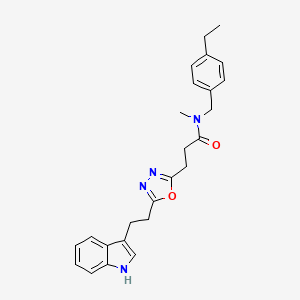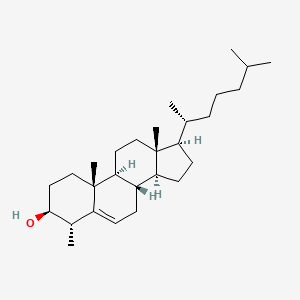
1alpha,25-Dihydroxy Vitamin D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1alpha,25-Dihydroxy Vitamin D2, also known as 1alpha,25-dihydroxyergocalciferol, is the active form of Vitamin D2. It plays a crucial role in the regulation of calcium and phosphorus metabolism in the human body. This compound is essential for maintaining bone health and has significant implications in various physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1alpha,25-Dihydroxy Vitamin D2 is synthesized through a series of hydroxylation reactions. Ergocalciferol (Vitamin D2) undergoes hydroxylation at the 25th position in the liver to form 25-hydroxyergocalciferol. This intermediate is then hydroxylated at the 1alpha position in the kidneys to produce 1alpha,25-dihydroxyergocalciferol .
Industrial Production Methods: Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry for purification and quantification. The process includes immunoextraction and derivatization with specific reagents to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1alpha,25-Dihydroxy Vitamin D2 undergoes various chemical reactions, including hydroxylation, oxidation, and substitution. These reactions are crucial for its activation and function in the body .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by enzymes such as 25-hydroxylase and 1alpha-hydroxylase.
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.
Substitution: Utilizes reagents like triazoline derivatives for derivatization.
Major Products Formed: The primary product formed from these reactions is 1alpha,25-dihydroxyergocalciferol, which is the biologically active form of Vitamin D2 .
Applications De Recherche Scientifique
1alpha,25-Dihydroxy Vitamin D2 has a wide range of applications in scientific research:
Mécanisme D'action
1alpha,25-Dihydroxy Vitamin D2 exerts its effects by binding to the Vitamin D receptor (VDR). This receptor-ligand complex then interacts with the retinoid X receptor (RXR) to form a heterodimer. This complex binds to Vitamin D responsive elements in the DNA, regulating the transcription of genes involved in calcium and phosphate metabolism . Key molecular targets include RANKL, osteopontin, and osteocalcin, which are essential for bone mineral remodeling .
Comparaison Avec Des Composés Similaires
1alpha,25-Dihydroxy Vitamin D3 (1alpha,25-dihydroxycholecalciferol): The active form of Vitamin D3, which shares a similar metabolic pathway and functions.
25-Hydroxy Vitamin D2 (25-hydroxyergocalciferol): A precursor in the synthesis of 1alpha,25-Dihydroxy Vitamin D2.
Uniqueness: this compound is unique in its ability to regulate calcium and phosphate homeostasis specifically through the VDR pathway. Its distinct hydroxylation pattern differentiates it from other Vitamin D metabolites, providing specific biological functions .
Propriétés
Formule moléculaire |
C28H44O3 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11?,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1 |
Clé InChI |
ZGLHBRQAEXKACO-ONOYJFJOSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
SMILES canonique |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)




![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8-[(3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B11935470.png)

![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)

![4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11935490.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
